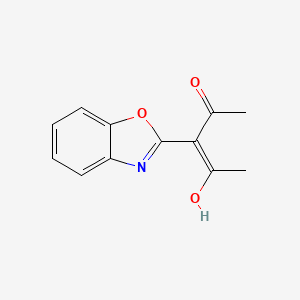

2-(1-Acetyl-2-oxopropylidene)benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

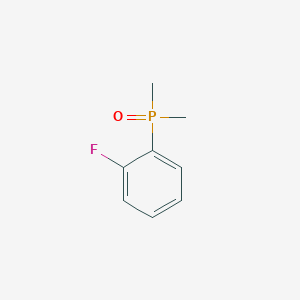

“2-(1-Acetyl-2-oxopropylidene)benzoxazole” is a chemical compound with the molecular formula C12H11NO3. It belongs to the class of organic compounds known as benzoxazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an oxazole ring .

Synthesis Analysis

Benzoxazoles, including “this compound”, can be synthesized using 2-aminophenol as a precursor . The synthesis involves the reaction of 2-aminophenol with various compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole has been used in a variety of chemical reactions. For instance, it has been used in the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere . It has also been used in the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes .Applications De Recherche Scientifique

Analgesic and Anti-Inflammatory Properties

2-Oxo-3H-benzoxazole derivatives, including variants similar to 2-(1-Acetyl-2-oxopropylidene)benzoxazole, have shown promising analgesic and anti-inflammatory activities. Studies have revealed that these compounds exert their effects by inhibiting the synthesis of prostaglandin E2, a key mediator in pain and inflammation processes. Some specific derivatives have been found to possess potent analgesic and anti-inflammatory activities (Gülcan et al., 2003).

Antimicrobial Activities

Benzoxazole derivatives have demonstrated significant antimicrobial properties. For instance, novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives have shown a high level of activity against various microbial strains, including Micrococcus luteus, Bacillus cereus, and Escherichia coli (Kaplancıklı et al., 2004).

Anticancer Potential

2-Substituted benzoxazole derivatives exhibit significant anticancer and antitumor activities. These compounds have been increasingly studied for their potential in pharmaceutical research, particularly due to their inhibitory activities against cancerous cells (Nayak & Niranjan, 2017). Additionally, some specific benzoxazole derivatives have shown potent anticancer activities against MCF-7 and HePG2 cancer cell lines, with benzoxazole derivatives being more effective than imidazolinone derivatives (Elhady & Abubshait, 2017).

Optical Detection and Fluorescence Chemosensing

Benzoxazole-based macrocyclic chemosensors have been developed for the optical detection of metal ions such as Zn2+ and Cd2+. These chemosensors operate through a PET-mediated mechanism and are capable of selective detection in aqueous mediums (Paderni et al., 2022).

Orientations Futures

Benzoxazole and its derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, it can be expected that future research will continue to explore new synthetic strategies and applications for benzoxazole derivatives.

Propriétés

IUPAC Name |

(E)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKUQWZVOMPHEO-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C1=NC2=CC=CC=C2O1)\C(=O)C)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)

![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)

![3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2723756.png)

![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine](/img/structure/B2723757.png)

![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)